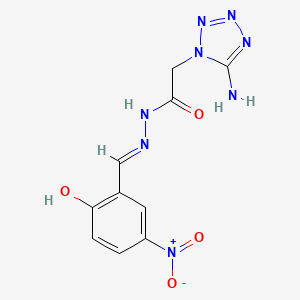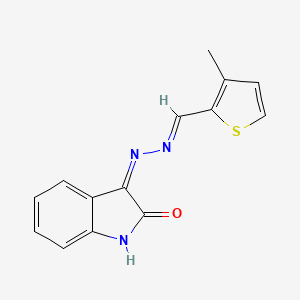![molecular formula C18H22N2O3 B6099752 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6099752.png)
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, also known as MITO-448, is a novel compound that has been gaining attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. In
作用机制
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione works by inhibiting the enzyme NMT, which is responsible for the myristoylation of proteins. Myristoylation is a post-translational modification that is essential for the proper functioning of many proteins, including those involved in cell signaling, proliferation, and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins, leading to their mislocalization and degradation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a potent inhibitory effect on NMT, with an IC50 value in the low nanomolar range. This inhibition leads to a decrease in the myristoylation of several key proteins, including Src, AKT, and H-Ras, which are involved in cell signaling pathways. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, this compound has been shown to have antiviral and antiparasitic effects, making it a promising candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is its potent inhibitory effect on NMT, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time. Additionally, the high potency of this compound can make it challenging to achieve a therapeutic dose without causing toxicity.
未来方向
There are several areas of future research for 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione. One potential direction is the development of more stable analogs that have a longer half-life and can be used for extended periods of time in lab experiments and clinical trials. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, is an exciting avenue for future research.
合成方法
The synthesis of 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a multi-step process involving several chemical reactions. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-phenylethanol. This intermediate is then reduced to 2-amino-1-phenylethanol using sodium borohydride. The final step involves the reaction of 2-amino-1-phenylethanol with 3-(4-morpholinyl)propylamine and 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline-5,8-dione to form this compound.
科学研究应用
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. NMT has been shown to be overexpressed in many types of cancer, and the inhibition of this enzyme by this compound has been found to induce apoptosis and inhibit tumor growth in preclinical studies. This compound has also been investigated for its potential use in the treatment of viral infections, such as hepatitis C and dengue fever, as well as parasitic infections, such as malaria.
属性
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(19-7-4-8-20-9-11-23-12-10-20)16-17(21)14-5-2-3-6-15(14)18(16)22/h2-3,5-6,21H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXTTMXGDPNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149368 |
Source


|
| Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362593-34-8 |
Source


|
| Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[4-(4-morpholinylcarbonyl)phenyl]-4-piperidinamine](/img/structure/B6099677.png)
![1-benzyl-2-(2-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]ethylidene}hydrazino)-1H-benzimidazole](/img/structure/B6099680.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6099687.png)
![ethyl 3-(2,4-difluorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6099688.png)
![2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol](/img/structure/B6099709.png)
![1-ethyl-4-({methyl[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6099724.png)
![N-cyclopropyl-3-{1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6099729.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6099736.png)
![2-butyl-5-(4-hydroxy-3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6099741.png)
![2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B6099747.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099758.png)
